molecular formula C12H15ClF3NO B12441813 N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride

N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride

Cat. No.: B12441813
M. Wt: 281.70 g/mol
InChI Key: CZIGOOAXEOORBC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-butenyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 1-(trifluoromethyl)-3-buten-1-ol.

    Reaction: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with 1-(trifluoromethyl)-3-buten-1-ol in the presence of a suitable catalyst and solvent.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, acids.

    Reduction Products: Methyl derivatives.

    Substitution Products: Alkylated or acylated amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound may be used to study enzyme interactions and metabolic pathways.

Medicine

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-methylamine hydrochloride
  • N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-2-butenyl]amine hydrochloride

Comparison

  • Structural Differences : The presence of different substituents or variations in the carbon chain length.
  • Reactivity : Differences in reactivity due to electronic and steric effects.
  • Applications : Unique applications based on specific structural features.

This article provides a general overview based on typical information about similar compounds. For detailed and accurate information, consulting specific scientific literature or databases is recommended.

Properties

Molecular Formula

C12H15ClF3NO

Molecular Weight

281.70 g/mol

IUPAC Name

4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline;hydrochloride

InChI

InChI=1S/C12H14F3NO.ClH/c1-3-4-11(12(13,14)15)16-9-5-7-10(17-2)8-6-9;/h3,5-8,11,16H,1,4H2,2H3;1H

InChI Key

CZIGOOAXEOORBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(CC=C)C(F)(F)F.Cl

Origin of Product

United States

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